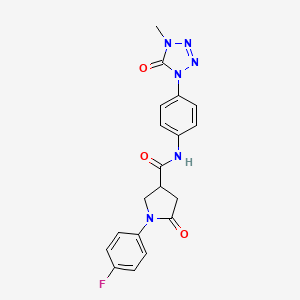

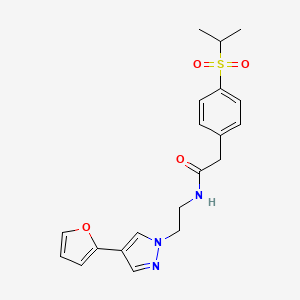

![molecular formula C14H10INO B2770015 5-Iodo-3-(p-tolyl)benzo[c]isoxazole CAS No. 384796-44-5](/img/structure/B2770015.png)

5-Iodo-3-(p-tolyl)benzo[c]isoxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Iodo-3-(p-tolyl)benzo[c]isoxazole is a chemical compound with the molecular formula C14H10INO . It is a member of the isoxazole family, which are five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom at adjacent positions .

Molecular Structure Analysis

The molecular structure of 5-Iodo-3-(p-tolyl)benzo[c]isoxazole can be characterized by 1H NMR, 13C NMR, and HRMS . The structures of the target compounds and intermediates are often evaluated using these techniques .Chemical Reactions Analysis

The chemical reactivity of isoxazole derivatives can be assessed theoretically through Conceptual Density Functional Theory (CDFT) indices . The wB97X-D/cc-pVDZ calculation allows classifying some derivatives as moderate-to-strong electrophiles and strong nucleophiles .科学的研究の応用

Synthesis and Chemical Reactions

- 5-Iodo-3-(p-tolyl)benzo[c]isoxazole is involved in various synthesis processes. It can be synthesized through the iodination of 5-(tributylstannyl)-3-methylisoxazole, providing a pathway to create 5-iodo-3-methylisoxazole and related compounds (Sakamoto et al., 1991).

- The compound is used in the synthesis of functionally substituted isoxazole derivatives, where it reacts with substituted phenols under Williamson reaction conditions to form various 3-aryloxymethyl-5-phenyl(p-tolyl)isoxazoles (Potkin et al., 2015).

Photoreactions and Photochemistry

- In the field of photochemistry, 5-Iodo-3-(p-tolyl)benzo[c]isoxazole undergoes photoreactions, as shown in studies involving 3,5-diphenyl- or 3-(p-tolyl)-5-phenyl-2-isoxazoline, leading to various photoproducts and providing insights into the photochemistry of isoxazolines (Giezendanner et al., 1973).

Biological Evaluation and Antitumor Activity

- Some derivatives of 5-Iodo-3-(p-tolyl)benzo[c]isoxazole, specifically those in the isoxazolyl- and isothiazolylcarbamides class, show high antitumor activity, illustrating the potential therapeutic applications of these compounds in cancer treatment (Potkin et al., 2014).

Applications in Material Science

- The compound also finds applications in material science, specifically in the assembly of coordination polymers. Studies have shown that coordination polymers based on compounds like 5-iodo-isophthalic acid, which are structurally similar to 5-Iodo-3-(p-tolyl)benzo[c]isoxazole, can be synthesized for various applications (Zang et al., 2011).

Environmental Impact

- Additionally, research into the environmental impact of similar compounds, like benzotriazoles (which share some structural similarities with 5-Iodo-3-(p-tolyl)benzo[c]isoxazole), suggests the need for understanding the ecological and health impacts of these chemical substances (Reemtsma et al., 2010).

将来の方向性

Isoxazole derivatives, including 5-Iodo-3-(p-tolyl)benzo[c]isoxazole, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing new eco-friendly synthetic strategies, exploring further biological activities, and designing new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

特性

IUPAC Name |

5-iodo-3-(4-methylphenyl)-2,1-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10INO/c1-9-2-4-10(5-3-9)14-12-8-11(15)6-7-13(12)16-17-14/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJOFOCVIUDUCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-3-(p-tolyl)benzo[c]isoxazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

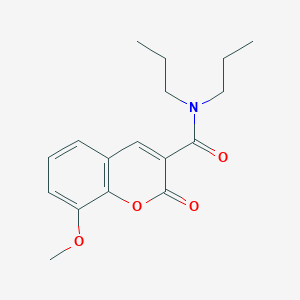

![Diethyl 5-[[2-[[4-(4-ethoxyphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2769932.png)

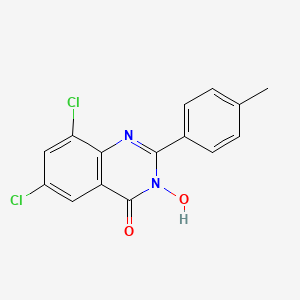

![N-(6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2769938.png)

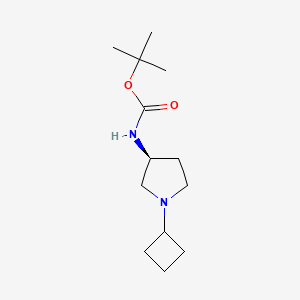

![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(4-nitrobenzyl)oxy]amino}methylene)tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2769942.png)

![N-(2-methoxyethyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2769946.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2769950.png)

![N-(3,4-dichlorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2769951.png)